N1,N1-Diethylethane-1,2-diamine dihydrochloride
Description
Historical Context and Development
The development of this compound emerged from broader research into asymmetric diamine ligands and their applications in coordination chemistry. Historical records indicate that compounds of the general type containing diethylated ethylenediamine frameworks were first synthesized as part of investigations into thermal distribution between triplet and singlet spin states in transition metal complexes. These early studies established the fundamental synthetic approaches and characterization methods that continue to inform current research.
The systematic study of diethylethylenediamine derivatives began with investigations by researchers examining the coordination behavior of asymmetric diamines with various transition metals. These studies revealed that compounds containing N,N-diethylethylenediamine frameworks could adopt different coordination geometries depending on the nature of accompanying anions, leading to either square-planar or octahedral arrangements around metal centers. This foundational work established the importance of the dihydrochloride salt form as a stable precursor for coordination complex synthesis.
Industrial development of preparation methods for this compound has evolved significantly over recent decades. Patent literature demonstrates systematic approaches to optimizing synthesis conditions, with particular attention to reaction temperature control, catalyst selection, and purification techniques. These developments have enabled scalable production methods that maintain high product purity while minimizing byproduct formation.
Nomenclature Systems and Chemical Classification
The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aliphatic diamines and their corresponding salts. The systematic name reflects the specific substitution pattern on the ethylenediamine backbone, where both ethyl groups are attached to the same nitrogen atom, designated as N1 to distinguish it from alternative substitution patterns. This naming convention provides unambiguous identification of the compound's structure and distinguishes it from isomeric forms.
Chemical classification systems categorize this compound within multiple overlapping frameworks. From a functional group perspective, it belongs to the class of substituted aliphatic diamines, specifically featuring tertiary and primary amine functionalities within the same molecule. The dihydrochloride designation indicates its status as a double salt, formed through the protonation of both nitrogen centers by hydrochloric acid molecules.
| Nomenclature System | Classification Term | Specific Designation |
|---|---|---|
| International Union of Pure and Applied Chemistry | This compound | Primary designation |
| Chemical Abstracts Service | N,N-Diethyl-1,2-ethanediamine Dihydrochloride | Alternative designation |
| European Community Number | 878-606-7 | Regulatory identifier |
| Registry Numbers | 52198-62-6, 114821-98-6 | Chemical Abstracts Service variants |
Database classification systems further organize this compound according to its molecular framework and functional characteristics. PubChem classification places it within the broader category of ethylenediamine derivatives, while specialized chemical databases recognize its dual nature as both a coordination ligand precursor and a pharmaceutical intermediate. These classification schemes facilitate systematic organization and retrieval of related compounds for comparative analysis.
Relationship to Parent Compound N,N-Diethylethylenediamine
The structural relationship between this compound and its parent compound N,N-Diethylethylenediamine reflects fundamental principles of acid-base chemistry and salt formation. The parent compound, bearing Chemical Abstracts Service number 100-36-7, exists as a free base with molecular formula C6H16N2 and molecular weight 116.21 grams per mole. Upon treatment with hydrochloric acid, both nitrogen centers undergo protonation to yield the dihydrochloride salt with enhanced stability and altered physical properties.
The transformation from parent base to dihydrochloride salt involves significant changes in molecular behavior and chemical reactivity. The free base exhibits typical properties of aliphatic amines, including strong basicity, volatility, and characteristic odor, while the dihydrochloride salt demonstrates improved crystallinity, reduced volatility, and enhanced water solubility. These property modifications make the salt form particularly advantageous for handling, storage, and subsequent synthetic applications.
| Property Category | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C6H16N2 | C6H18Cl2N2 |
| Molecular Weight | 116.21 g/mol | 189.12 g/mol |
| Physical State | Liquid at room temperature | Crystalline solid |
| Solubility Profile | Moderate water solubility | Enhanced water solubility |
| Stability | Moderate under ambient conditions | Enhanced stability |
Chemical reactivity patterns demonstrate both similarities and differences between the parent compound and its dihydrochloride salt. Both forms retain the fundamental diamine functionality necessary for coordination chemistry applications, though the salt form requires deprotonation for ligand behavior activation. The parent compound readily participates in nucleophilic substitution reactions and coordination complex formation, while the dihydrochloride salt serves as a stable storage form that can be readily converted to the active base form under appropriate conditions.
Structural Identification and Registry Data
Structural identification of this compound relies on multiple analytical techniques and database registration systems that provide comprehensive characterization data. The compound exists as a specific entry within the PubChem database system, assigned Compound Identifier 53302047, which serves as a unique reference for accessing detailed structural and property information. Additional registry entries under different Chemical Abstracts Service numbers reflect historical variations in compound preparation and characterization methods.
Molecular structure determination reveals the presence of an asymmetric substitution pattern on the ethylenediamine backbone, where both ethyl groups attach to the same nitrogen atom, creating distinct chemical environments for the two nitrogen centers. This structural arrangement influences both the electronic properties and steric characteristics of the molecule, affecting its behavior in coordination chemistry applications and synthetic transformations.
| Registry Parameter | Primary Value | Alternative Values |
|---|---|---|
| PubChem Compound Identifier | 53302047 | 86675001 (variant) |
| Chemical Abstracts Service Number | 52198-62-6 | 878-606-7, 114821-98-6 |
| International Chemical Identifier Key | PWLGUYGCKDLZNE-UHFFFAOYSA-N | Unique structural identifier |
| Simplified Molecular Input Line Entry System | CCN(CC)CCN.Cl.Cl | Linear notation |
| Molecular Weight | 189.12 g/mol | Precisely determined |
Crystallographic analysis of the dihydrochloride salt reveals specific structural features that distinguish it from related compounds. The compound crystallizes in specific space group arrangements that reflect the hydrogen bonding patterns between protonated nitrogen centers and chloride anions. These structural determinations provide detailed insights into intermolecular interactions and packing arrangements that influence the compound's physical properties and stability characteristics.
Database cross-referencing confirms the consistent structural identity across multiple chemical information systems, though variations in naming conventions and registry numbers reflect historical differences in compound characterization and reporting. Contemporary chemical databases maintain comprehensive linkages between different identifier systems, enabling reliable correlation of structural, property, and application data across diverse information sources.
Properties
IUPAC Name |
N',N'-diethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-8(4-2)6-5-7;;/h3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGUYGCKDLZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693291 | |
| Record name | N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52198-62-6 | |
| Record name | N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-1,2-ethanediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis, suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new products.
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it participates in.
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is involved in and the resulting compounds.
Result of Action
As an intermediate in organic synthesis, the results of its action would depend on the specific reactions it participates in and the resulting compounds.
Action Environment
The action, efficacy, and stability of N1,N1-Diethylethane-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, it is soluble in water and alcohol, suggesting that its action could be influenced by the solvent environment. Additionally, it is known to be irritating to the skin, eyes, and respiratory tract, indicating that safety measures should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
N1,N1-Diethylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various metal ions to form stable complexes, which can be used in catalysis and other chemical processes. The compound’s ability to form complexes with metal ions is due to its diethylethylenediamine structure, which provides two nitrogen atoms for coordination. These interactions are crucial for its function in biochemical applications.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to changes in enzyme activity, which in turn affects cellular functions. For example, it may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. These effects are essential for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with metal ions and form complexes. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and metal ion involved. The compound’s structure allows it to interact with various biomolecules, leading to changes in gene expression and cellular metabolism. These interactions are critical for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over time. Understanding these temporal effects is crucial for its application in research and industry.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown threshold effects, where a specific dosage level must be reached for the compound to exert its biochemical and cellular effects. Toxicity studies are essential to determine safe dosage levels for its use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with metal ions and enzymes are crucial for its function in metabolic processes. Understanding these pathways is essential for its application in biochemical research and industry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s solubility in water and other solvents facilitates its movement within biological systems. It can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins. These factors are important for understanding its distribution and localization in biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, making it essential to understand these processes for its application in research and industry.
Biological Activity
N1,N1-Diethylethane-1,2-diamine dihydrochloride, also known as N,N-Diethyl-1,2-ethanediamine dihydrochloride, is a compound with diverse biological activities. This article explores its biological properties, including its antiviral, cytotoxic, and potential therapeutic effects based on recent research findings.
- Chemical Formula : C6H17ClN2
- Molecular Weight : 152.67 g/mol
- CAS Number : 52198-62-6
- Synonyms : N,N-Diethylethylenediamine Dihydrochloride; 2-(Diethylamino)ethylamine Dihydrochloride
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of this compound have been evaluated for their efficacy against influenza viruses. In one study, dimeric camphor derivatives exhibited significant inhibitory effects on the reproduction of the influenza virus A(H1N1)pdm09. The structure of these derivatives was crucial; compounds with specific aliphatic spacers demonstrated higher antiviral activity compared to others .
2. Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cell lines. For example, compounds derived from this amine showed moderate cytotoxicity against malignant cell lines. The cytotoxicity was found to be influenced by the length of the spacer in the molecular structure. Compounds with longer spacers generally exhibited lower toxicity while maintaining antiviral efficacy .
The mechanism by which this compound exerts its biological effects may involve interaction with specific viral proteins or cellular pathways. Molecular modeling studies suggest that certain derivatives preferentially bind to viral ion channels, which are critical for viral replication and survival . This binding disrupts the normal function of these channels, thereby inhibiting viral proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of influenza virus reproduction | |
| Cytotoxicity | Moderate activity against malignant cell lines | |
| Mechanism | Binding to viral ion channels |
Case Study 1: Antiviral Efficacy Against Influenza
In a controlled laboratory setting, various derivatives of N,N-Diethylethane-1,2-diamine were synthesized and tested for their antiviral properties against the influenza virus A(H1N1)pdm09. The study found that compounds with a specific structural configuration (e.g., symmetric derivatives with aliphatic spacers) had significantly higher selectivity indices compared to traditional antiviral drugs like amantadine .
Case Study 2: Cytotoxic Profile Evaluation
A series of experiments were conducted to evaluate the cytotoxic profile of N,N-Diethylethane-1,2-diamine derivatives on different cancer cell lines including CEM-13 cells. Results indicated that while some compounds exhibited substantial cytotoxicity, others were relatively non-toxic at therapeutic concentrations, suggesting a potential for selective targeting in cancer therapy .
Scientific Research Applications
Pharmaceutical Applications
N1,N1-Diethylethane-1,2-diamine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals:
- Synthesis of Antipsychotics and Antiemetics : It is utilized in the production of drugs such as metoclopramide and tiapride, where it acts as a critical building block in their chemical structure .
- Antiviral Agents : Recent studies have indicated that derivatives synthesized from this compound exhibit antiviral properties. For instance, a series of quaternary ammonium camphor derivatives synthesized using N1,N1-Diethylethane-1,2-diamine demonstrated significant inhibitory effects against influenza virus A(H1N1)pdm09 .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with metal ions:
- Thermochromic Complexes : It has been reported to form complexes such as trans-diaquabis(N,N'-diethylethylenediamine)nickel(II) chloride, which exhibit thermochromic properties. These complexes can change color in response to temperature variations, making them useful for temperature sensing applications .
Material Science
In material science, this compound is employed for:
- Synthesis of Functional Materials : The compound has been used in the synthesis of various functional materials due to its ability to participate in polymerization reactions and its role as a cross-linking agent .
Case Study 1: Antiviral Activity
A study published in 2013 synthesized new derivatives from N1,N1-Diethylethane-1,2-diamine and evaluated their antiviral activity. The results showed that certain derivatives had higher efficacy than established antiviral drugs like amantadine. The compounds exhibited selective toxicity profiles, indicating potential for further development as antiviral agents .
Case Study 2: Pharmaceutical Synthesis
Research has highlighted the role of this compound in synthesizing complex pharmaceutical compounds. For example, its use in synthesizing procainamide hydrochloride demonstrates its versatility and importance in developing therapeutic agents .
Data Table: Summary of Applications
Comparison with Similar Compounds
Aliphatic Diamine Derivatives
a) N1,N1-Dimethylethane-1,2-diamine Dihydrochloride
- Structure : Methyl substituents instead of ethyl.
- Synthesis : Achieved 87.9% yield (compound 12 in ), higher than the diethyl analog, likely due to reduced steric hindrance from smaller methyl groups .
- Applications : Used in synthesizing KYNA analogs (e.g., compound 4 in ) and corrosion inhibitors ().
b) N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)
- Structure : Contains additional -NH- groups, enhancing chelation capacity.
- Function : Demonstrated superior corrosion inhibition in DFT studies compared to simpler diamines, attributed to increased electron donation from amine groups .
Table 1: Comparison of Aliphatic Diamine Derivatives
Aromatic and Ferrocenyl Derivatives
a) N-(Ferrocenylmethyl) Derivatives
- Examples : N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride (compound 4 in ).
- Properties : ≥95% purity via elemental analysis; used in anti-parasitic and anti-cancer research due to redox-active ferrocene moieties .
b) Naphthylethylenediamine Dihydrochloride
- Structure : Aromatic naphthyl group (CAS: 1465-25-4).
- Physical Properties : Melting point 196–201°C, higher than the diethyl compound, likely due to aromatic stacking .
- Applications : Widely used in spectrophotometric assays (e.g., nitrite detection) .
Table 2: Aromatic vs. Aliphatic Diamines
Cyclic and Sterically Constrained Derivatives
a) (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride
- Structure : Cyclopentane ring introduces stereochemical rigidity.
- Properties : Molecular weight 201.14 g/mol; higher solubility in polar solvents due to cyclic structure .
- Applications: Potential use in asymmetric catalysis or chiral ligand design.
b) N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride
- Structure : Propane backbone instead of ethane.
- Synthesis : Used in compound 5 () for KYNA analogs, demonstrating flexibility in chain length for drug design .
Theoretical vs. Experimental Performance
- Corrosion Inhibition : DFT studies () correlate amine group count with inhibition efficiency. While the diethyl compound lacks -NH- groups, its ethyl substituents may enhance hydrophobic protection on metal surfaces .
- Drug Design : The diethyl derivative’s higher steric bulk compared to dimethyl analogs may reduce reactivity but improve target specificity .
Preparation Methods
Direct Alkylation Using 2-Chloroethylamine Hydrochloride and Diethylamine
This method is well-documented and involves nucleophilic substitution where diethylamine reacts with 2-chloroethylamine hydrochloride under controlled conditions.
-
- Diethylamine
- 2-Chloroethylamine hydrochloride
- Sodium methoxide in methanol (as acid-binding agent)
-
- Temperature: 100–200 °C
- Pressure: 0.52–1.60 MPa (autoclave conditions)
- Reaction Time: 3–8 hours
- Molar Ratios:
- Diethylamine: 2-chloroethylamine hydrochloride = 1–8:1
- Sodium methoxide: 2-chloroethylamine hydrochloride = 0.9–1.1:1
Process Description:
The reaction is carried out in a high-pressure autoclave where diethylamine and 2-chloroethylamine hydrochloride react in the presence of sodium methoxide methanol solution. After the reaction, the mixture is basified to pH ≥ 13 to separate the oil phase containing the product. The oil phase is then purified by distillation to yield N,N-diethylethylenediamine, which can be converted to the dihydrochloride salt by treatment with hydrochloric acid.-
- Low raw material cost
- High yield
- Simple operation
- Economical and safe
| Parameter | Value/Range |
|---|---|
| Reaction temperature | 100–200 °C |
| Reaction pressure | 0.52–1.60 MPa |
| Reaction time | 3–8 hours |
| Molar ratio (diethylamine:2-chloroethylamine hydrochloride) | 1–8:1 |
| Molar ratio (sodium methoxide:2-chloroethylamine hydrochloride) | 0.9–1.1:1 |
Ammonia-Based Reductive Amination Route
Another synthetic approach involves the use of ammonia or ammonia substitutes such as ammonium bicarbonate in the preparation steps, replacing liquid ammonia to facilitate amination reactions.
-
- Liquid ammonia can be replaced by ammonia water or ammonium bicarbonate.
- This method is part of a patented process for N,N-diethylethylenediamine synthesis.
- Reaction conditions involve controlled temperature and solvent choice (e.g., dichloromethane).
Process Outline:
The reaction proceeds through amination of ethylene derivatives, where the substitution of ammonia sources allows for safer and more convenient handling without compromising yield or purity.
Source: CN108084033B patent description
Conversion to Dihydrochloride Salt
Once N,N-diethylethylenediamine is obtained, it is converted to the dihydrochloride salt by treatment with hydrochloric acid in a stoichiometric ratio to form this compound. This salt form improves compound stability and solubility for further applications.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with 2-chloroethylamine hydrochloride | Diethylamine, 2-chloroethylamine hydrochloride, sodium methoxide | 100–200 °C, 0.52–1.60 MPa, 3–8 h | High yield, low cost, simple operation | Requires high pressure equipment |
| Ammonia substitution route | Ammonia water or ammonium bicarbonate, ethylene derivatives | Moderate temperature, solvent-based | Safer ammonia handling, flexible | May require solvent separation steps |
Research Findings and Optimization Notes
Yield Optimization: The molar ratios of reactants and reaction time critically influence the yield and purity of the product. Excess diethylamine favors complete substitution and reduces side reactions.
Safety and Environmental Considerations: Replacement of liquid ammonia with aqueous ammonia or ammonium bicarbonate reduces hazards associated with handling anhydrous ammonia.
Purification: The final product is purified by basification and distillation, ensuring removal of unreacted starting materials and side products.
Scalability: Both methods are amenable to industrial scale-up, with the alkylation method favored for its straightforwardness and cost-effectiveness.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reaction | Diethylamine + 2-chloroethylamine hydrochloride + sodium methoxide in methanol | Formation of N,N-diethylethylenediamine |
| Reaction environment | Autoclave, 100–200 °C, 0.52–1.60 MPa, 3–8 h | Efficient substitution reaction |
| Post-reaction treatment | Basification to pH ≥ 13 | Separation of oil phase |
| Purification | Distillation | Pure N,N-diethylethylenediamine |
| Salt formation | Treatment with HCl | This compound |
Q & A
Q. What are the validated methods for synthesizing N1,N1-Diethylethane-1,2-diamine dihydrochloride with high purity?
Answer:
- Synthesis Protocol : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethane-1,2-diamine with ethyl halides in anhydrous conditions, followed by hydrochlorination. Vacuum filtration is recommended for isolating the product as a white solid, yielding ~70–87% depending on reaction optimization .
- Purification : Recrystallization in ethanol or methanol improves purity (>99%). HRMS (MALDI) and NMR (¹H/¹³C) are critical for verifying molecular weight and structural integrity .
- Data Contradictions : Yield discrepancies may arise from solvent choice (e.g., DMSO vs. ethanol) or reaction temperature. Lower yields (e.g., 70%) in some protocols suggest sensitivity to stoichiometric ratios .
Q. How should researchers characterize and validate the compound’s structural identity?
Answer:
- Key Techniques :
- ¹H/¹³C NMR : Peaks for ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂N) and amine protons (broad signals δ ~5–8 ppm). Compare with literature spectra for consistency .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 465.45) to rule out byproducts .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values.
- Challenges : Hygroscopicity may complicate mass measurements; use desiccants during storage .
Q. What safety protocols are essential for handling this compound?
Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to heat or sparks .
- Handling : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water and seek medical assistance .
- Disposal : Neutralize with dilute HCl before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can this compound be applied in designing enzyme inhibitors or receptor modulators?
Answer:
- Mechanistic Role : The diethylamine groups act as hydrogen bond donors/acceptors, enabling interactions with enzyme active sites. For example, GSK3368715 (a derivative) inhibits PRMT1/3/4/6/8 by binding to the substrate-binding pocket .
- Assay Design :
- Data Interpretation : Contradictory IC₅₀ values across studies may reflect assay conditions (e.g., pH, cofactors). Include positive controls (e.g., SAH for PRMT assays) .
Q. What analytical strategies resolve contradictions in purity assessments across studies?
Answer:
- Multi-Method Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with ion chromatography to detect chloride counterions.
- Case Study : Discrepancies in purity (>97% vs. >99%) may stem from residual solvents. Use Karl Fischer titration to quantify water content and TGA to assess thermal stability .
- Standard References : Cross-check against certified reference materials (e.g., USP standards) .
Q. How can this compound be utilized in synthesizing chiral ligands or catalysts?
Answer:
- Coordination Chemistry : The ethyl groups enhance steric bulk, favoring asymmetric induction. For example, trans-(1R,2R)-N,N'-dimethylcyclohexanediamine derivatives are used in enantioselective hydrogenation .
- Methodology :
- Challenges : Racemization may occur at high temperatures; optimize reaction kinetics using low-temperature FTIR .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
Answer:
- Quality Control :
- Implement strict SOPs for synthesis (e.g., fixed molar ratios, reaction time).
- Use LC-MS to track impurities (e.g., monoethyl byproducts) .
- Case Study : Variability in Vortioxetine diamine impurity levels (a related compound) was resolved by adjusting pH during crystallization .
Q. How does the compound’s hygroscopicity impact formulation in preclinical models?
Answer:
- Formulation Challenges : Hygroscopicity reduces stability in aqueous buffers. Use lyophilization for long-term storage and reconstitute in anhydrous DMSO for in vivo dosing .
- In Vivo Studies : For rodent models, ensure doses are adjusted for salt form (dihydrochloride vs. free base). Measure plasma chloride levels to assess toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
